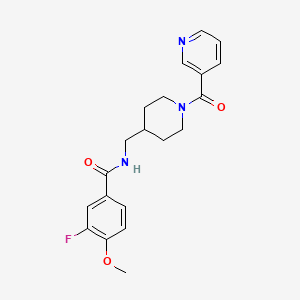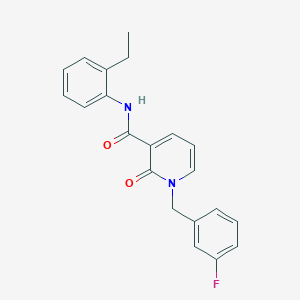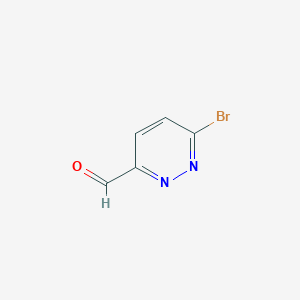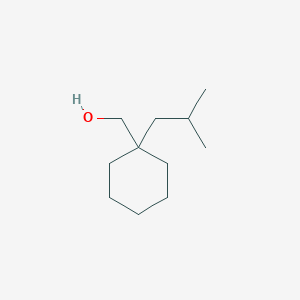
N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27FN4O5S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
Compounds including dimethylamino groups and sulfonyl groups have been studied for their potential as fluorescent molecular probes. Such compounds exhibit strong solvent-dependent fluorescence, which correlates with solvent polarity. This property makes them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
Insecticidal Activity
Some compounds with a similar structure show extremely strong insecticidal activity, particularly against lepidopterous pests. Their unique chemical structure contributes to this efficacy, and such compounds are expected to be useful in integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial Properties
Certain derivatives of dimethylamino and sulfonyl compounds have demonstrated interesting antimicrobial activities. These include activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, suggesting their potential use in medical and agricultural applications (Ghorab et al., 2017).
Neurokinin-1 Receptor Antagonism
Some compounds with dimethylaminoethyl and fluoro-phenyl groups have been studied as neurokinin-1 receptor antagonists. Their properties suggest potential applications in clinical settings for conditions such as emesis and depression (Harrison et al., 2001).
Antiallergy Activity
Research into N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has shown some potential for antiallergy activity. This research could pave the way for the development of new antiallergic drugs (Walsh et al., 1990).
Alzheimer's Disease Imaging
Derivatives of dimethylamino compounds have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application is crucial for diagnostic assessments and monitoring treatment responses (Shoghi-Jadid et al., 2002).
Cardiovascular Research
Studies have shown that certain compounds, such as XNT, which is an angiotensin-converting enzyme 2 (ACE2) activator, can have protective effects against hypertension-induced cardiac fibrosis. This research is significant for developing treatments for cardiovascular diseases (Ferreira et al., 2011).
Biocompatible Luminogens for Sensing and Removal of Heavy Metals
Compounds with dimethylamino groups have been explored for their application in creating biocompatible luminogens. These luminogens are useful for the sensitive detection and exclusion of heavy metals like Fe(III) and Cu(II) from the environment, as well as in cell imaging (Dutta et al., 2020).
Fluorescence-Based Metal Ion Detection
Certain cyclen derivatives functionalized with dimethylamino groups have been developed as selective fluorescent probes for metal ions like Y(3+) and La(3+). This research is important for the development of new methods for detecting and quantifying metal ions in various settings (Aoki et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O5S/c1-13-11-14(5-6-15(13)19)29(26,27)23-8-4-10-28-16(23)12-21-18(25)17(24)20-7-9-22(2)3/h5-6,11,16H,4,7-10,12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRJDUBVAGPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B2676137.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2676139.png)



![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2676144.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)
![(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676146.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)
